molecular formula C17H24N2O2 B4888657 N-cycloheptyl-N'-(3,4-dimethylphenyl)ethanediamide

N-cycloheptyl-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B4888657
M. Wt: 288.4 g/mol
InChI Key: SPGPVLRXUUINSE-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide is an organic compound characterized by its unique structure, which includes a cycloheptyl group and a 3,4-dimethylphenyl group attached to an ethanediamide backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide typically involves the reaction of cycloheptylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the amide groups can yield the corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 3,4-dimethylbenzoic acid derivatives.

    Reduction: Cycloheptylamine and 3,4-dimethylphenylethylamine.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide can be compared with other ethanediamide derivatives such as N-cycloheptyl-N’-(3,4-dimethylphenyl)propanediamide and N-cycloheptyl-N’-(3,4-dimethylphenyl)butanediamide.

Uniqueness:

  • The presence of the cycloheptyl group and the specific substitution pattern on the phenyl ring confer unique steric and electronic properties to N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide, distinguishing it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

IUPAC Name

N-cycloheptyl-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-9-10-15(11-13(12)2)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPVLRXUUINSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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